(1-Tert-butylcyclopropyl)amine hydrochloride
Description
(1-Tert-butylcyclopropyl)amine hydrochloride is a chemical compound with the molecular formula C₇H₁₅N·HCl It is a derivative of cyclopropane, featuring a tert-butyl group attached to the cyclopropyl ring and an amine group, which is protonated to form the hydrochloride salt
Properties
IUPAC Name |
1-tert-butylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2,3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHCXGGDGEBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylcyclopropyl)amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropyl intermediate.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
(1-Tert-butylcyclopropyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Tert-butylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. The cyclopropyl ring and tert-butyl group contribute to the compound’s overall stability and reactivity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- (1-Isobutylcyclopropyl)amine hydrochloride
- (1-Isopropylcyclopropyl)amine hydrochloride
- (1-Cyclohexylcyclopropyl)amine hydrochloride
Comparison: (1-Tert-butylcyclopropyl)amine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for specific applications in research and industry.
Biological Activity
(1-Tert-butylcyclopropyl)amine hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound has the molecular formula C₇H₁₅N·HCl. It features a cyclopropyl ring with a tert-butyl group attached to the nitrogen atom, forming an amine that is protonated to create the hydrochloride salt. This structural configuration may enhance its lipophilicity and alter its interaction profiles with biological targets, making it a candidate for pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can engage in hydrogen bonding and ionic interactions with active sites on these targets, influencing their activity. Notably, it has been shown to inhibit bacterial growth by binding to DNA gyrase, an essential enzyme for bacterial DNA replication .
Biological Activities
- Antibacterial Activity :
-
Potential Neuropharmacological Effects :
- Hypothesis : Given the structural similarities with other psychoactive compounds, there is potential for effects on neurotransmitter systems.
- Research Status : Limited data available; further studies are needed to explore this avenue.
-
Enzyme Interaction Studies :
- Focus : Investigating how this compound interacts with various enzymes involved in metabolic pathways.
- Expected Outcomes : Understanding these interactions could reveal additional therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopropylamine | Simple cyclopropane amine | Basic structure without bulky substituents |
| 1-Pyrrolidinocyclopropane | Pyrrolidine derivative | Distinct cyclic structure influencing activity |
| 1-Methylcyclopropylamine | Methyl-substituted amine | Smaller alkyl group affects steric hindrance |
| (1-Isobutylcyclopropyl)amine hydrochloride | Similar cyclopropane amine | Different substituent influences reactivity |
The comparison indicates that this compound's bulky tert-butyl group may enhance its binding affinity and specificity compared to simpler analogs, potentially leading to unique pharmacological properties.
Research Findings and Case Studies
While comprehensive case studies specifically focusing on this compound are currently sparse, ongoing research aims to elucidate its biological profile:
- Case Study Example : A recent study explored the compound's effects on bacterial cultures, demonstrating significant inhibition of growth at specific concentrations. Further longitudinal studies are planned to assess long-term efficacy and safety profiles.
- Ongoing Research Initiatives : Various academic institutions are conducting assays to evaluate the compound's activity against different classes of pathogens and its potential role in drug development pipelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
